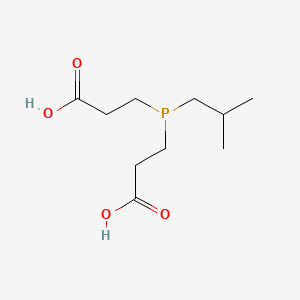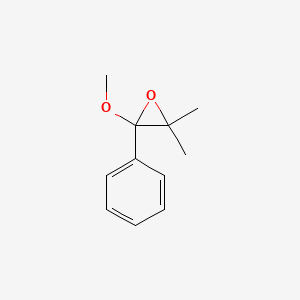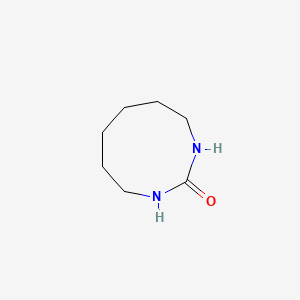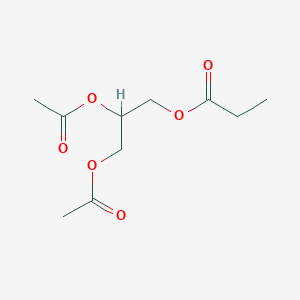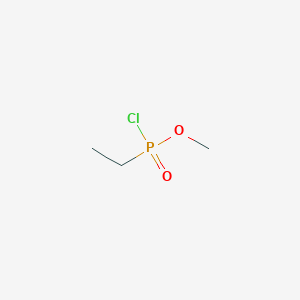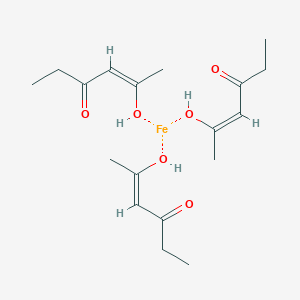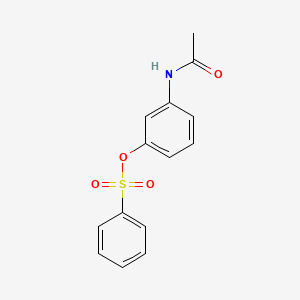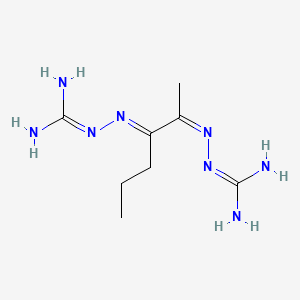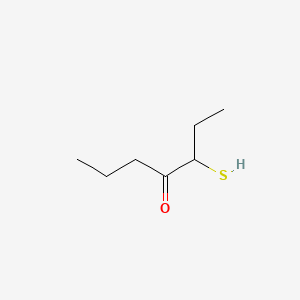
Sodium 2-(ethyl(3-methylphenyl)amino)ethanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(ethyl(3-methylphenyl)amino)ethanesulphonate is a chemical compound with the molecular formula C11H16NNaO3S and a molecular weight of 265.30441 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(ethyl(3-methylphenyl)amino)ethanesulphonate typically involves the reaction of 3-methylaniline with ethyl bromide to form N-ethyl-3-methylaniline. This intermediate is then reacted with sodium ethanesulfonate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(ethyl(3-methylphenyl)amino)ethanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Nucleophiles such as halides or amines in an appropriate solvent.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 2-(ethyl(3-methylphenyl)amino)ethanesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of Sodium 2-(ethyl(3-methylphenyl)amino)ethanesulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-(ethylphenyl)aminoethanesulphonate
- Sodium 2-(methyl(3-methylphenyl)amino)ethanesulphonate
- Sodium 2-(ethyl(4-methylphenyl)amino)ethanesulphonate
Uniqueness
Sodium 2-(ethyl(3-methylphenyl)amino)ethanesulphonate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methyl group at the 3-position of the phenyl ring and the ethyl group on the amino nitrogen contribute to its unique reactivity and interaction with molecular targets .
Properties
CAS No. |
6923-65-5 |
|---|---|
Molecular Formula |
C11H16NNaO3S |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
sodium;2-(N-ethyl-3-methylanilino)ethanesulfonate |
InChI |
InChI=1S/C11H17NO3S.Na/c1-3-12(7-8-16(13,14)15)11-6-4-5-10(2)9-11;/h4-6,9H,3,7-8H2,1-2H3,(H,13,14,15);/q;+1/p-1 |
InChI Key |
UGVDMCBCPTXLJB-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CCS(=O)(=O)[O-])C1=CC=CC(=C1)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


